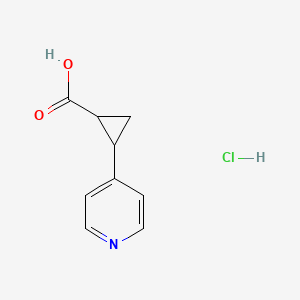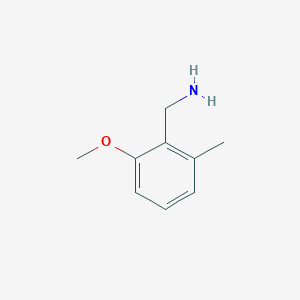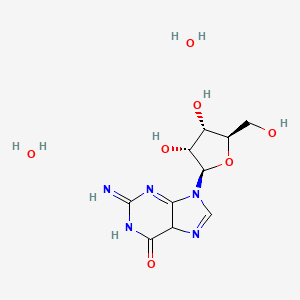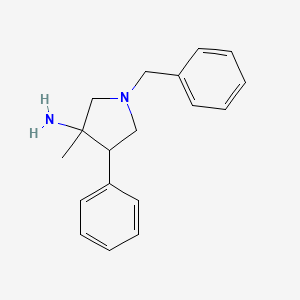![molecular formula C5H10ClNO B12310678 rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B12310678.png)
rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptano clorhidrato, cis es un compuesto bicíclico que ha despertado interés en varios campos científicos debido a su estructura química única y sus posibles actividades biológicas. Este compuesto se caracteriza por la presencia de un anillo de oxirano (epóxido) fusionado a un anillo de piperidina, formando un sistema bicíclico. La forma de sal de clorhidrato aumenta su solubilidad y estabilidad, lo que lo hace adecuado para diversas aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptano clorhidrato, cis generalmente implica los siguientes pasos:
Formación del núcleo bicíclico: El paso inicial implica la formación de la estructura del núcleo bicíclico a través de una reacción de ciclización. Esto se puede lograr haciendo reaccionar un precursor adecuado, como un aminoalcohol, con un epóxido en condiciones básicas.
Formación de la sal de clorhidrato: El compuesto bicíclico resultante se trata luego con ácido clorhídrico para formar la sal de clorhidrato, lo que aumenta su solubilidad y estabilidad.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Esto incluye:
Optimización de las condiciones de reacción: Se optimizan parámetros como la temperatura, el disolvente y el tiempo de reacción para maximizar el rendimiento y minimizar los subproductos.
Purificación: El producto crudo se purifica utilizando técnicas como la recristalización o la cromatografía para obtener la sal de clorhidrato pura.
Análisis De Reacciones Químicas
Tipos de reacciones
rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptano clorhidrato, cis puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio para producir derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, donde los nucleófilos reemplazan grupos funcionales específicos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio y otros agentes reductores en condiciones anhidras.
Sustitución: Nucleófilos como aminas, tioles o haluros en condiciones apropiadas.
Principales productos formados
Oxidación: Formación de derivados oxidados como cetonas o ácidos carboxílicos.
Reducción: Formación de derivados reducidos como alcoholes o aminas.
Sustitución: Formación de derivados sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptano clorhidrato, cis tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antivirales.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos fármacos o como herramienta farmacológica.
Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de otros compuestos.
Mecanismo De Acción
El mecanismo de acción de rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptano clorhidrato, cis involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede interactuar con enzimas, receptores u otras biomoléculas, lo que lleva a varios efectos biológicos. El mecanismo exacto puede variar según la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares
rac-(1R,5R)-2-azabicyclo[3.2.0]heptano clorhidrato, cis: Un compuesto similar con un grupo funcional diferente, que puede exhibir diferentes propiedades químicas y biológicas.
rac-(1R,5S)-3-oxa-6-azabicyclo[3.2.0]heptano clorhidrato: Otro compuesto similar con una estereoquímica diferente, que puede afectar su reactividad y actividad biológica.
Unicidad
rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptano clorhidrato, cis es único debido a su estereoquímica específica y la presencia de un anillo de oxirano y un anillo de piperidina. Esta estructura única contribuye a su reactividad química distintiva y sus posibles actividades biológicas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación científica.
Propiedades
Fórmula molecular |
C5H10ClNO |
|---|---|
Peso molecular |
135.59 g/mol |
Nombre IUPAC |
2-oxa-6-azabicyclo[3.2.0]heptane;hydrochloride |
InChI |
InChI=1S/C5H9NO.ClH/c1-2-7-5-3-6-4(1)5;/h4-6H,1-3H2;1H |
Clave InChI |
AFVLYMRKZXKNOH-UHFFFAOYSA-N |
SMILES canónico |
C1COC2C1NC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis](/img/structure/B12310601.png)


![1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid](/img/structure/B12310607.png)
![8-Ethyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12310612.png)



![2-Methyl-6-(7-methyl-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl)hept-2-en-4-one](/img/structure/B12310627.png)

![2-[11-[3-(Dimethylamino)propyl]-6,11-dihydrobenzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride](/img/structure/B12310644.png)

![1-[4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12310673.png)
![2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B12310680.png)
